DCB
Overview
Description
1,4-Dichlorobenzene is a chemical compound with the formula C₆H₄Cl₂. It is a colorless solid with a strong odor, commonly used as a disinfectant, pesticide, and deodorant. It is also known for its use in mothballs as a replacement for naphthalene due to its lower flammability .
Mechanism of Action
This compound is an allosteric ligand for the metabotropic glutamate receptor mGlu5. Allosteric ligands are substances that bind to a site on a protein separate from the active site and change the protein’s activity.
Preparation Methods
1,4-Dichlorobenzene is produced by the chlorination of benzene using ferric chloride as a catalyst. The reaction involves the substitution of hydrogen atoms on the benzene ring with chlorine atoms, resulting in the formation of 1,4-dichlorobenzene . Industrial production methods typically involve the use of large-scale chlorination reactors to achieve high yields of the compound.
Chemical Reactions Analysis
1,4-Dichlorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo electrophilic aromatic substitution reactions where the chlorine atoms can be replaced by other substituents.
Oxidation Reactions: It can be oxidized to form chlorinated benzoic acids.
Reduction Reactions: It can be reduced to form benzene derivatives with fewer chlorine atoms.
Common reagents used in these reactions include chlorine, ferric chloride, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4-Dichlorobenzene has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1,4-Dichlorobenzene is one of three isomers of dichlorobenzene, the others being 1,2-dichlorobenzene and 1,3-dichlorobenzene . Compared to its isomers, 1,4-dichlorobenzene is more commonly used as a deodorizer and disinfectant due to its favorable properties. The other isomers have different applications, such as 1,2-dichlorobenzene being used as a solvent and in the synthesis of agrochemicals .
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[(3-chlorophenyl)methylideneamino]methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2/c15-13-5-1-3-11(7-13)9-17-18-10-12-4-2-6-14(16)8-12/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOVWXSCYLINBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NN=CC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6971-97-7 | |
Record name | 3,3'-Dichlorobenzaldazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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